molecular formula C22H26N4O2S2 B4737599 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4737599
M. Wt: 442.6 g/mol
InChI Key: XDBWXEFRIJEYOC-UHFFFAOYSA-N
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Description

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the benzodioxole ring, leading to the formation of dihydrobenzodioxole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Various substituted benzodioxole and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer activities .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and glycogen synthase kinase-3 beta (GSK-3β), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart is its unique combination of benzodioxole, thiazole, and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[5-(2-cyclohexylethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2/c1-26-20(10-7-15-5-3-2-4-6-15)24-25-22(26)30-13-17-12-29-21(23-17)16-8-9-18-19(11-16)28-14-27-18/h8-9,11-12,15H,2-7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBWXEFRIJEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)CCC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [5-(2-CYCLOHEXYLETHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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